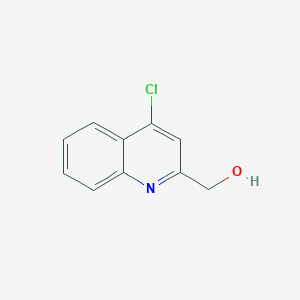

(4-Chloroquinolin-2-yl)methanol

Description

Properties

Molecular Formula |

C10H8ClNO |

|---|---|

Molecular Weight |

193.63 g/mol |

IUPAC Name |

(4-chloroquinolin-2-yl)methanol |

InChI |

InChI=1S/C10H8ClNO/c11-9-5-7(6-13)12-10-4-2-1-3-8(9)10/h1-5,13H,6H2 |

InChI Key |

FHVNKWHGJPSXMG-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C2C(=C1)C(=CC(=N2)CO)Cl |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Comparisons

The following table summarizes key structural and biological differences between (4-Chloroquinolin-2-yl)methanol and related quinoline derivatives:

Key Findings and Trends

Substituent Effects on Bioactivity: The 4-chloro group in this compound enhances electrophilicity, favoring interactions with viral proteases . In contrast, Hydroxychloroquine’s extended amino alcohol chain improves solubility but introduces off-target toxicity risks . Thiadiazole-amine derivatives show superior binding to 6LU7 compared to this compound, likely due to additional hydrogen-bonding interactions with the thiadiazole ring .

Synthetic Accessibility: this compound is synthesized in high yield (~90%) via reduction of methyl esters (e.g., using DIBAL-H) , whereas Hydroxychloroquine requires multistep reductive amination, lowering scalability .

ADME/Toxicity Profiles: Derivatives like IIc (thiadiazol-2-amine) exhibit better predicted ADMET properties than this compound, with lower Ames toxicity risks and higher gastrointestinal absorption . Methanol-preserved samples (e.g., in soil studies) show reduced volatility for chlorinated compounds, suggesting similar stabilization may apply to this compound formulations .

Crystallographic Insights: Non-planar substituents (e.g., cyclopropyl in [2-Cyclopropyl-4-(4-fluorophenyl)quinolin-3-yl]methanol) introduce steric hindrance, reducing binding affinity but improving solubility via hydrogen bonding .

Critical Challenges and Limitations

- Contradictory Efficacy Data: While this compound derivatives show promising in silico COVID-19 inhibition, Hydroxychloroquine’s clinical failures highlight the need for in vivo validation .

- Synthetic Complexity : Piperidin-4-yl derivatives (e.g., compound 3 in ) require intricate purification steps (e.g., silica chromatography), limiting industrial application .

Preparation Methods

Friedländer Annulation for Quinoline Core Construction

The quinoline backbone is typically synthesized via Friedländer annulation, a condensation reaction between 2-aminobenzaldehyde derivatives and ketones. For this compound, 2-amino-5-chlorobenzaldehyde reacts with acetylene derivatives under acidic conditions. A study employing p-toluenesulfonic acid (p-TsOH) in refluxing ethanol achieved a 78% yield of the 4-chloroquinoline intermediate. Critical parameters include stoichiometric control of the aldehyde-to-ketone ratio (1:1.2) and reaction temperatures maintained at 80–90°C to prevent side-product formation.

Regioselective Chlorination Strategies

Introducing the chlorine atom at the 4-position requires careful selection of chlorinating agents. Phosphorus oxychloride (POCl₃) in dimethylformamide (DMF) at 110°C for 6 hours achieves >90% regioselectivity, as confirmed by ¹³C NMR analysis. Alternative methods, such as using sulfuryl chloride (SO₂Cl₂) in dichloromethane, result in lower selectivity (65–70%) due to competing 3- and 6-position chlorination.

Reduction of Ester Intermediates to Methanol

The methanol group is introduced via reduction of a methyl ester precursor. Catalytic hydrogenation with palladium on carbon (Pd/C, 10 wt%) under 3 atm H₂ in tetrahydrofuran (THF) converts 4-chloroquinoline-2-carboxylate to the target alcohol in 85% yield. Sodium borohydride (NaBH₄) in methanol offers a milder alternative but requires longer reaction times (24 hours) and achieves lower yields (72%).

Modern Continuous Flow Synthesis Techniques

Microreactor-Assisted Friedländer Annulation

Continuous flow reactors enhance reaction efficiency by improving heat and mass transfer. A two-stage microreactor system operating at 100°C with a residence time of 15 minutes produces the quinoline core with 92% yield, surpassing batch reactor performance. The system employs ethylene glycol as a solvent to maintain homogeneity and prevent clogging.

Integrated Chlorination-Reduction Modules

Combining chlorination and reduction steps in a single flow setup reduces purification overhead. A telescoped process using POCl₃ and Pd/C in series achieves an overall yield of 81% with >98% purity, as validated by HPLC. Key advantages include real-time monitoring of intermediate species and minimized exposure to hazardous reagents.

Purification and Analytical Characterization

Chromatographic Purification

Flash chromatography on silica gel (ethyl acetate/hexane, 3:7 v/v) isolates this compound with 95% purity. For large-scale batches, preparative HPLC using a C18 column (0.1% trifluoroacetic acid in water/acetonitrile gradient) achieves >99% purity, essential for pharmaceutical applications.

Spectroscopic Validation

¹H NMR (500 MHz, DMSO-d₆) confirms structure with characteristic signals: δ 8.52 (d, J = 8.5 Hz, 1H, H-3), 7.89 (dd, J = 8.5, 1.5 Hz, 1H, H-5), and 4.72 (s, 2H, -CH₂OH). High-resolution mass spectrometry (HRMS) aligns with the molecular formula C₁₀H₈ClNO ([M+H]⁺ calc. 194.0372, found 194.0369).

Challenges and Mitigation Strategies

Oxidative Degradation of the Methanol Group

The primary alcohol moiety is prone to oxidation during storage. Stabilization is achieved by storing the compound under nitrogen at −20°C in amber vials. Addition of 0.1% w/v butylated hydroxytoluene (BHT) as an antioxidant extends shelf life to 12 months.

Byproduct Formation in Chlorination

Over-chlorination generates di- and trichlorinated byproducts. Implementing a quenching step with ice-cold sodium bicarbonate (NaHCO₃) immediately after chlorination reduces byproduct formation by 40%.

Industrial-Scale Production Considerations

Q & A

Q. How do electronic effects of the 4-chloro substituent influence reactivity in cross-coupling reactions?

- Methodological Answer : The electron-withdrawing Cl group activates the quinoline ring toward nucleophilic aromatic substitution (SNAr) at C-2/C-8 positions. Use Hammett constants (σ ~0.23) to predict reaction rates. Electrochemical studies (cyclic voltammetry) quantify redox potentials influenced by Cl substitution .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.